molecular formula C19H16N2O3 B2943133 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide CAS No. 941879-16-9

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide

Cat. No. B2943133
CAS RN: 941879-16-9
M. Wt: 320.348
InChI Key: KQDLEINXSBSCGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process typically occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds has focused on the development of novel synthetic pathways and the exploration of their chemical properties. For example, studies on the tunable arylative cyclization of 1,6-enynes triggered by rhodium(III)-catalyzed C-H activation highlight the potential for creating complex molecular structures, which could be relevant to the synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide and its derivatives (Fukui et al., 2014). Such synthetic strategies may open avenues for the development of new materials or pharmaceuticals.

Materials Science Applications

The synthesis and characterization of novel aromatic polyimides demonstrate the utility of specific benzamide derivatives in materials science, particularly in creating polymers with desirable thermal and chemical resistance properties (Butt et al., 2005). By analogy, this compound could be investigated for its potential in high-performance polymer formulations.

Pharmaceutical Research

The exploration of N-arylbenzamide derivatives in pharmaceutical research, particularly as benzodiazepine receptor agonists, underscores the therapeutic potential of benzamide compounds. Novel 4-thiazolidinone derivatives have been evaluated for their anticonvulsant and sedative-hypnotic activities, indicating a possible interest in similar research avenues for this compound (Faizi et al., 2017).

Environmental Chemistry

Studies on the occurrence, fate, and behavior of parabens in aquatic environments highlight the environmental impact of phenolic compounds, including benzamide derivatives. These studies are crucial for understanding how such compounds, potentially including this compound, behave in natural water systems and their potential effects on ecosystems (Haman et al., 2015).

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18(20-19-16-10-5-11-17(16)21-24-19)13-6-4-9-15(12-13)23-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDLEINXSBSCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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